1-N-Boc-4-fluoropiperidine

Lipophilicity Drug Design Physicochemical Properties

1-N-Boc-4-fluoropiperidine (CAS 178181-55-0) is a privileged heterocyclic building block for medicinal chemistry. The Boc group remains stable under basic/nucleophilic conditions, enabling orthogonal deprotection, while the 4-fluoro substituent reduces pKa by up to 2 log units compared to unsubstituted piperidine, markedly improving oral absorption and blood-brain barrier penetration. This combined Boc-fluoro scaffold delivers superior metabolic stability over non-fluorinated analogs, making it the rational choice over generic 4-fluoropiperidine, 1-Boc-piperidine, or 4-chloropiperidine. Consistently supplied at 95% purity as a solid; scalable to kilogram quantities. Select this intermediate for CNS and oncology programs where pharmacokinetic performance is non-negotiable.

Molecular Formula C10H18FNO2
Molecular Weight 203.25 g/mol
CAS No. 178181-55-0
Cat. No. B183505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-4-fluoropiperidine
CAS178181-55-0
Molecular FormulaC10H18FNO2
Molecular Weight203.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)F
InChIInChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
InChIKeyDJLUMPJNBNIWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Boc-4-fluoropiperidine (178181-55-0) Procurement Guide: Baseline Chemical Profile for Pharmaceutical & Chemical R&D


1-N-Boc-4-fluoropiperidine (CAS: 178181-55-0), also known as tert-butyl 4-fluoropiperidine-1-carboxylate, is a heterocyclic building block featuring a piperidine core with a fluorine substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen [1]. This molecular design confers a balanced lipophilic-hydrophilic profile (computed XLogP3 of 2) and enables orthogonal synthetic manipulation strategies critical for medicinal chemistry and drug development . The compound is typically supplied as a solid with a standard purity of 95% (GC), ensuring reliability for both research-scale and industrial applications .

Why 1-N-Boc-4-fluoropiperidine (178181-55-0) Cannot Be Substituted with Unprotected or Non-Fluorinated Piperidine Analogs


Scientific and industrial users cannot indiscriminately substitute 1-N-Boc-4-fluoropiperidine with generic alternatives such as 4-fluoropiperidine (unprotected), 1-Boc-piperidine (non-fluorinated), or 4-chloropiperidine due to fundamental differences in reactivity, stability, and physicochemical properties that directly impact synthetic outcomes and pharmacokinetic profiles [1]. The Boc group is essential for orthogonal protection strategies, enabling selective deprotection under mild acidic conditions while maintaining stability during nucleophilic transformations . The 4-fluoro substituent critically modulates the pKa and lipophilicity of the piperidine core, with studies showing that fluorine substitution can reduce pKa by up to 2 log units compared to unsubstituted piperidine (pKa ~11), thereby improving oral absorption and bioavailability in drug candidates [2]. Furthermore, the combined Boc-fluoro scaffold exhibits enhanced metabolic stability compared to non-fluorinated analogs, making it a privileged intermediate for medicinal chemistry programs targeting CNS and oncology indications [3].

1-N-Boc-4-fluoropiperidine (178181-55-0) Quantitative Differentiation Evidence vs. Piperidine Analogs for Informed Procurement


Lipophilicity Modulation: 1-N-Boc-4-fluoropiperidine vs. 4-Fluoropiperidine (XLogP3 Comparison)

1-N-Boc-4-fluoropiperidine exhibits significantly higher lipophilicity compared to unprotected 4-fluoropiperidine due to the presence of the Boc protecting group [1]. This increase in lipophilicity can enhance membrane permeability and oral absorption in drug candidates. Computed XLogP3 values demonstrate a 1.3 log unit increase (2.86-fold increase in partition coefficient) . This differentiation is critical for medicinal chemists designing compounds with specific physicochemical profiles.

Lipophilicity Drug Design Physicochemical Properties

pKa Reduction and Basicity Control: Fluorine Substitution Effect in Piperidine Scaffolds

The introduction of a fluorine atom at the 4-position of the piperidine ring reduces the basicity of the amine nitrogen, which can have a dramatic beneficial influence on oral absorption and pharmacokinetic profiles . Experimental pKa measurements show a reduction of approximately 1.6 log units from piperidine to 4-fluoropiperidine. In 1-N-Boc-4-fluoropiperidine, the Boc group further masks the nitrogen basicity, rendering it essentially non-basic and thus stable under a wide range of reaction conditions [1].

Basicity pKa Modulation Pharmacokinetics

Orthogonal Protecting Group Strategy: Boc vs. Cbz or Fmoc for Synthetic Versatility

The tert-butoxycarbonyl (Boc) group in 1-N-Boc-4-fluoropiperidine provides orthogonal protection that can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), while remaining stable to nucleophiles and bases . In contrast, Cbz-protected amines require hydrogenolysis, which is incompatible with many functional groups, and Fmoc-protected amines are labile to bases, limiting their utility in multi-step syntheses [1]. This orthogonality is critical for efficient synthesis of complex drug candidates.

Protecting Groups Synthetic Methodology Peptide Synthesis

Commercial Availability and Purity Consistency: 1-N-Boc-4-fluoropiperidine vs. Specialized Derivatives

1-N-Boc-4-fluoropiperidine is commercially available from multiple reputable suppliers with a standard purity of 95% (GC) . In contrast, more specialized derivatives such as cis-3-Amino-1-Boc-4-fluoropiperidine (CAS 1273565-65-3) are typically offered at 95-97% purity but may have longer lead times and higher cost due to more complex synthesis and lower demand . This balance of availability, purity, and cost makes 1-N-Boc-4-fluoropiperidine an optimal starting point for large-scale synthesis campaigns.

Supply Chain Quality Control Chemical Sourcing

1-N-Boc-4-fluoropiperidine (178181-55-0) Optimal Application Scenarios Based on Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates

The enhanced lipophilicity (XLogP3 = 2) and masked basicity of 1-N-Boc-4-fluoropiperidine make it an ideal intermediate for constructing blood-brain barrier (BBB) penetrant molecules [1]. Following Boc deprotection and further functionalization, the 4-fluoropiperidine core retains its reduced pKa, improving oral absorption and CNS exposure compared to non-fluorinated analogs [2]. This property is particularly valuable for developing therapeutics targeting neurological and psychiatric disorders.

Multi-Step Organic Synthesis Requiring Orthogonal Protection

The Boc group in 1-N-Boc-4-fluoropiperidine remains stable under basic and nucleophilic conditions, allowing for selective functionalization at the 4-fluoro position or other sites without premature deprotection . This orthogonality enables complex reaction sequences, such as lithiation-trapping or cross-coupling reactions, which are essential for constructing diverse compound libraries in medicinal chemistry [3].

Development of Fluorinated Peptidomimetics and Protease Inhibitors

The 4-fluoropiperidine scaffold serves as a conformationally constrained mimic of proline or other amino acids, and the Boc group provides a convenient handle for peptide coupling or subsequent deprotection [4]. The fluorine atom can engage in electrostatic interactions with enzyme active sites, potentially enhancing binding affinity and metabolic stability of peptidomimetic drug candidates [5].

Large-Scale Pharmaceutical Intermediate Manufacturing

Given its reliable commercial availability from multiple vendors at consistent 95% purity, 1-N-Boc-4-fluoropiperidine is a cost-effective and scalable starting material for process chemistry campaigns . Its solid physical form facilitates handling and storage, and its well-established synthetic routes enable kilogram-scale production with predictable yield and quality .

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